molecular formula C12H13ClN2O2 B1458062 tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1609259-26-8

tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No. B1458062
M. Wt: 252.69 g/mol
InChI Key: ODWJSMCAEKFKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate” is a chemical compound with the molecular formula C12H13ClN2O2 . It is a solid substance and is used in various chemical reactions due to its unique structure.


Molecular Structure Analysis

The InChI code for “tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate” is 1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4-7H,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate” is a solid substance . It has a molecular weight of 252.7 . The compound should be stored at room temperature in an inert atmosphere .

Scientific Research Applications

Chemical Synthesis and Drug Development

tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a compound involved in the synthesis of various pharmacologically active molecules. Its applications in scientific research often revolve around its role as an intermediate in the chemical synthesis of new compounds with potential therapeutic effects. For instance, it has been utilized in the development of non-steroidal anti-inflammatory agents, showcasing its utility in drug design and development processes. The compound's unique structural features make it suitable for modifications leading to the discovery of new molecules with desired biological activities (Mizuta, Kawazoe, & Ogawa, 1990).

Pharmacological Studies

In pharmacological research, tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate-related compounds have been synthesized and evaluated for their biological activities. For example, certain derivatives have been explored as cannabinoid receptor ligands, contributing to the understanding of cannabinoid receptor-mediated physiological processes and potential therapeutic applications. These studies highlight the compound's relevance in the discovery and characterization of new pharmacological agents (Silvestri, Ligresti, La Regina, et al., 2010).

Therapeutic Potential Exploration

Research has also delved into the therapeutic potentials of compounds derived from tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. For instance, certain analogs have been synthesized and assessed for their anti-inflammatory and analgesic activities, which are crucial for the treatment of chronic pain and inflammation-related disorders. These studies are pivotal in identifying new therapeutic agents that can offer improved efficacy and safety profiles for managing pain and inflammation (Muchowski, Cooper, Halpern, et al., 1985).

Molecular Imaging and Diagnostic Tools

Moreover, derivatives of tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate have been explored as radioligands for molecular imaging, particularly in the context of studying receptor dynamics in vivo. This application underscores the compound's utility in the development of diagnostic tools and imaging agents that can enhance our understanding of various biological processes and diseases at the molecular level (Koga, Yoshinaga, Uematsu, et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name

tert-butyl 4-chloropyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWJSMCAEKFKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.